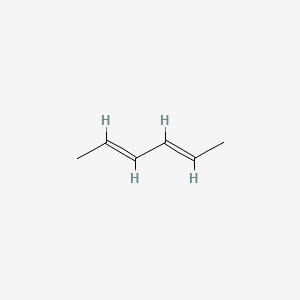

2,4-ヘキサジエン

概要

説明

2,4-Hexadiene is a colorless liquid with a distinct smell. It is a conjugated diene, meaning it has two double bonds separated by a single bond. This compound is known for its reactivity and is used in various industrial applications, including as a solvent and in the production of coatings, adhesives, and degreasing agents .

科学的研究の応用

2,4-Hexadiene is used in various scientific research applications:

Chemistry: It serves as a model compound in studies of conjugated dienes and their reactivity in Diels-Alder reactions.

Biology: It is used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.

Medicine: Research into its derivatives has led to the development of new drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

作用機序

Target of Action

2,4-Hexadiene primarily targets carbon atoms in a molecule during its reactions. It is a conjugated diene, meaning it has alternating single and double bonds . This structure allows it to participate in various chemical reactions, particularly electrophilic additions and Diels-Alder reactions .

Mode of Action

2,4-Hexadiene interacts with its targets through a process known as electrophilic addition. In this process, an electrophile (a molecule that can accept an electron pair) reacts with the 2,4-Hexadiene molecule, leading to the addition of new atoms at the carbon sites .

In the case of a Diels-Alder reaction, 2,4-Hexadiene acts as a diene, reacting with a dienophile (an alkene or alkyne) in a [4+2] cycloaddition . This reaction involves the 4 π-electrons of the diene (2,4-Hexadiene) and 2 π-electrons of the dienophile .

Biochemical Pathways

The primary biochemical pathway involving 2,4-Hexadiene is the Diels-Alder reaction pathway . This reaction leads to the formation of cyclohexene rings, which are key structures in many organic compounds . The reaction can be influenced by the presence of electron-withdrawing or electron-donating groups on the dienophile .

Result of Action

The result of 2,4-Hexadiene’s action is the formation of new compounds through the addition of atoms or groups of atoms to the 2,4-Hexadiene molecule . In a Diels-Alder reaction, the result is the formation of a cyclohexene ring .

準備方法

Synthetic Routes and Reaction Conditions

2,4-Hexadiene can be synthesized through several methods. One common method involves the dehydrohalogenation of 2,4-dihalohexane. This reaction typically requires a strong base, such as potassium hydroxide, and is carried out under reflux conditions to ensure complete removal of hydrogen halide .

Industrial Production Methods

In industrial settings, 2,4-Hexadiene is often produced through the catalytic dehydrogenation of hexane. This process involves passing hexane over a catalyst, such as platinum or palladium, at high temperatures. The reaction conditions must be carefully controlled to maximize yield and minimize the formation of unwanted by-products .

化学反応の分析

Types of Reactions

2,4-Hexadiene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

Reduction: Hydrogenation of 2,4-Hexadiene using a catalyst like palladium on carbon can yield hexane.

Substitution: It can participate in electrophilic addition reactions, such as the addition of hydrogen halides, to form haloalkanes.

Common Reagents and Conditions

Oxidation: Peracids, osmium tetroxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Hydrogen halides (e.g., hydrogen chloride, hydrogen bromide).

Major Products

Oxidation: Epoxides, diols.

Reduction: Hexane.

Substitution: Haloalkanes.

類似化合物との比較

2,4-Hexadiene can be compared with other conjugated dienes, such as 1,3-butadiene and 1,3-pentadiene. While all these compounds share similar reactivity patterns, 2,4-Hexadiene is unique due to its specific double bond positions, which influence its reactivity and the types of products formed in reactions .

Similar Compounds

1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.

1,3-Pentadiene: Another conjugated diene with a similar structure but different chain length.

2,3-Hexadiene: An isomer of 2,4-Hexadiene with different double bond positions.

生物活性

2,4-Hexadiene is a conjugated diene with two double bonds located at the second and fourth carbon atoms. It plays a significant role in organic synthesis and has been studied for its biological activities, particularly in relation to antimicrobial properties and antioxidant effects. This article reviews various studies that explore the biological activity of 2,4-hexadiene and its derivatives, focusing on their antimicrobial efficacy, antioxidant properties, and potential applications in pharmaceuticals.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of 2,4-hexadienoic acid derivatives. In a study evaluating a series of these compounds against several pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, quantitative structure-activity relationship (QSAR) analysis was employed to correlate chemical structure with biological activity. The findings indicated that specific topological parameters significantly influenced the antimicrobial effectiveness of these derivatives .

Table 1: Antimicrobial Activity of 2,4-Hexadienoic Acid Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| S(1) | Staphylococcus aureus | 32 µg/mL |

| S(2) | Escherichia coli | 16 µg/mL |

| S(3) | Candida albicans | 64 µg/mL |

| S(4) | Bacillus subtilis | 8 µg/mL |

The QSAR model demonstrated that molecular connectivity indices were reliable predictors of antimicrobial activity, suggesting that structural modifications could enhance efficacy against specific microorganisms .

Antioxidant Activity

The antioxidant potential of 2,4-hexadiene has also been investigated, particularly through its derivatives. A study examined the antiradical activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay to assess the ability of these compounds to scavenge free radicals. The results indicated that some derivatives exhibited moderate antioxidant activity, which was correlated with their structural features .

Table 2: Antioxidant Activity of 2,4-Hexadiene Derivatives

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Derivative A | 42.74 ± 0.20 |

| Derivative B | 55.10 ± 0.15 |

| Derivative C | 30.50 ± 0.10 |

These findings suggest that structural modifications can influence the antioxidant capacity of compounds derived from 2,4-hexadiene, making them potential candidates for developing new antioxidant agents .

Case Studies

Several case studies have provided insights into the biological activities associated with 2,4-hexadiene and its derivatives:

- Antimicrobial Efficacy : A study synthesized various derivatives and tested their effectiveness against a range of pathogenic microorganisms. The results demonstrated that certain modifications could significantly enhance antimicrobial properties, suggesting pathways for further development in pharmaceutical applications .

- Antioxidant Properties : Research focused on the interaction of synthesized compounds with free radicals showed promising results in terms of oxidative stress mitigation in bacterial models. This indicates potential applications in food preservation and health supplements .

- Synthesis and Reaction Mechanisms : Investigations into the Diels-Alder reactions involving 2,4-hexadiene have revealed mechanisms that could be exploited for synthesizing biologically active compounds. These reactions can lead to complex structures with potential therapeutic benefits .

特性

CAS番号 |

592-46-1 |

|---|---|

分子式 |

C6H10 |

分子量 |

82.14 g/mol |

IUPAC名 |

hexa-2,4-diene |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3 |

InChIキー |

APPOKADJQUIAHP-UHFFFAOYSA-N |

SMILES |

CC=CC=CC |

異性体SMILES |

C/C=C/C=C/C |

正規SMILES |

CC=CC=CC |

Key on ui other cas no. |

5194-51-4 68514-38-5 592-46-1 |

物理的記述 |

Colorless liquid; [Aldrich MSDS] |

ピクトグラム |

Flammable; Irritant |

関連するCAS |

25702-29-8 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-hexadiene react in the atmosphere?

A1: 2,4-Hexadiene reacts with hydroxyl radicals (OH) and nitrogen dioxide (NO2) in the atmosphere. [] These reactions contribute to the formation of secondary organic aerosols and ozone, which impact air quality and climate. []

Q2: What are the major products formed from the atmospheric oxidation of 2,4-hexadiene?

A2: The OH-initiated oxidation of 2,4-hexadiene primarily produces acetaldehyde, trans-crotonaldehyde, and 2,5-dimethylfuran. [] These products suggest reaction pathways similar to those observed for other conjugated dienes like 1,3-butadiene and isoprene. []

Q3: How significant are the reactions of 2,4-hexadiene with NO2 in the atmosphere?

A3: The reaction of 2,4-hexadiene with NO2 is significant as it contributes to the conversion of NO to NO2, impacting ozone formation. [] This reaction also yields hydroxyl radicals (HOx), further promoting 2,4-hexadiene removal through OH-initiated pathways. []

Q4: What is the atmospheric fate of muconaldehydes, potential ring cleavage products of aromatic oxidation, and how do they relate to 2,4-hexadiene?

A4: Muconaldehydes, including 2,4-hexadienedial, are primarily removed from the atmosphere through reaction with OH radicals. [] These reactions produce compounds like E-butenedial and glyoxal, similar to the products observed in 2,4-hexadiene oxidation. [] This highlights the potential for conjugated dienes like 2,4-hexadiene to act as model systems for understanding the atmospheric fate of larger molecules.

Q5: What is the molecular formula and weight of 2,4-hexadiene?

A5: 2,4-Hexadiene has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.

Q6: How many geometric isomers are possible for 2,4-hexadiene?

A6: 2,4-Hexadiene can exist as three geometric isomers: trans,trans-2,4-hexadiene, cis,cis-2,4-hexadiene, and cis,trans-2,4-hexadiene. [, , ]

Q7: How can the geometric isomers of 2,4-hexadiene be differentiated spectroscopically?

A7: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR techniques, can distinguish between the E and Z configurations of methyl groups in 2,4-hexadiene isomers. [] Additionally, He(I) ultraviolet photoelectron spectroscopy (UPS), combined with computational methods like AM1, can provide information on the conformational and electronic properties of alkyl-substituted 1,3-dienes, aiding in isomer identification. []

Q8: How does laser-ion beam photodissociation help differentiate between geometric isomers of hexadienes?

A8: While the photodissociation spectra and product ion branching ratios may be similar for geometric isomers of hexadienes, the wavelength-dependent kinetic energy release values are unique for each isomer. This allows for their differentiation using laser-ion beam photodissociation techniques. []

Q9: How do the conformational preferences of 2,4-hexadiene isomers affect their reactivity?

A9: The conformational preferences of 2,4-hexadiene isomers significantly impact their reactivity. For example, in low-temperature photochemistry, the s-cis conformer of EE-2,4-hexadiene readily converts to ZE-2,4-hexadiene, while the s-trans conformer shows minimal reactivity under similar conditions. []

Q10: How does the substitution pattern on the diene affect the conformational preferences and reactivity of 2,4-hexadiene derivatives?

A10: Introducing methyl substituents at different positions on the 2,4-hexadiene backbone influences both conformational preferences and reactivity. [, ] The specific effects are dependent on the position and stereochemistry of the substituent, highlighting the importance of steric and electronic factors in governing these properties.

Q11: What is the significance of the [2+2] photocycloaddition reaction of 2,4-hexadiene with C60?

A11: The [2+2] photocycloaddition of 2,4-hexadiene with C60 provides valuable insight into the reactivity and stereochemistry of this reaction. Studies on different 2,4-hexadiene isomers reacting with C60 reveal a loss of stereochemistry in the cyclobutane ring of the adducts, indicating a non-stereospecific reaction pathway. [] This reaction has implications for fullerene functionalization and material science.

Q12: What is the role of 2,5-dimethyl-2,4-hexadiene in alkene cross-metathesis reactions?

A12: 2,5-Dimethyl-2,4-hexadiene acts as a versatile reagent in alkene cross-metathesis reactions, enabling the introduction of isobutylenyl and prenyl groups to other alkenes. [] Its symmetric structure and liquid state at room temperature make it an attractive alternative to gaseous alkene reactants. []

Q13: How is 2,5-dimethyl-2,4-hexadiene used in rubber valorization?

A13: 2,5-Dimethyl-2,4-hexadiene plays a crucial role in rubber valorization by participating in cross-metathesis reactions with polyisoprene (rubber). [] This reaction allows for the modification of rubber properties and the development of new materials from recycled rubber sources. []

Q14: Can 2,4-hexadiene undergo Diels-Alder reactions?

A14: Yes, 2,4-hexadiene can participate in Diels-Alder reactions, specifically as the diene component. [, ] The reaction with C60, as mentioned earlier, exemplifies this behavior. [] Theoretical studies indicate that these reactions typically proceed through a concerted mechanism. []

Q15: How does 9-cyanophenanthrene catalyze the oxidative photodimerization of 2,5-dimethyl-2,4-hexadiene?

A15: 9-Cyanophenanthrene efficiently catalyzes the oxidative photodimerization of 2,5-dimethyl-2,4-hexadiene, leading to the formation of nucleophile-substituted 3,7-decadienes. [] This reaction highlights the potential of photocatalytic approaches for the synthesis of complex molecules from simple starting materials.

Q16: What is the significance of the cationic polymerization of 2,4-hexadiene isomers?

A16: Cationic polymerization of 2,4-hexadiene isomers provides valuable insights into the influence of monomer structure on polymerization behavior. [] The polymerizability, stereochemistry of the resulting polymers, and the impact of solvent polarity on the reaction are crucial aspects studied in this context. []

Q17: How do ad-atoms of lead, thallium, and cadmium affect the catalytic activity of palladium black in the hydrogenation of 2,5-dimethyl-2,4-hexadiene?

A17: The presence of lead, thallium, and cadmium ad-atoms on palladium black significantly influences the kinetics and selectivity of 2,5-dimethyl-2,4-hexadiene hydrogenation. [] The specific effects depend on the nature and coverage of the ad-atom, highlighting their role in modifying the electronic and geometric properties of the catalyst surface. []

Q18: What is the role of supported niobium pentoxide (Nb2O5) catalysts in the synthesis of 2,5-dimethyl-2,4-hexadiene?

A18: Supported Nb2O5 catalysts demonstrate activity in the Prins condensation reaction between isobutene and isobutyraldehyde to produce 2,5-dimethyl-2,4-hexadiene. [] The catalytic activity is closely related to the surface acidity of the catalyst, particularly the presence of Brønsted acid sites. [, ]

Q19: How does citric acid modification affect the catalytic activity of SAPO-11 molecular sieves in the synthesis of 2,5-dimethyl-2,4-hexadiene?

A19: Citric acid modification of SAPO-11 molecular sieves influences their catalytic activity in the synthesis of 2,5-dimethyl-2,4-hexadiene from tert-butanol and isobutylene. [] This modification alters the acidity and morphology of the molecular sieves, impacting their performance in the condensation reaction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。